FGFR2 Degradation Potency (DC50): LC-MB12 vs. Alternative PROTAC Degraders
LC-MB12 achieves an FGFR2 degradation DC50 of 11.8 nM in KATO III gastric cancer cells, as determined by time-dependent degradation assays [1]. This value positions LC-MB12 as a moderately potent degrader compared to other reported FGFR2 PROTACs: PROTAC FGFR2 degrader 1 (compound N5) exhibits a lower DC50 of 6.46 nM , whereas DGY-09-192 shows a significantly higher DC50 of 70 nM for FGFR2 . The intermediate DC50 of LC-MB12 suggests a balance between degradation efficiency and potential off-target effects, a critical parameter for experimental design where maximal degradation may not always be optimal.
| Evidence Dimension | FGFR2 degradation potency (DC50) |
|---|---|
| Target Compound Data | 11.8 nM (DC50) |
| Comparator Or Baseline | PROTAC FGFR2 degrader 1 (N5): 6.46 nM (DC50); DGY-09-192: 70 nM (DC50) |
| Quantified Difference | LC-MB12 is ~2-fold less potent than N5 but ~6-fold more potent than DGY-09-192 in degrading FGFR2. |
| Conditions | KATO III gastric cancer cells, 3-12 hour treatment, concentration range 0.5-10,000 nM [1]; N5 in SNU-16 cells ; DGY-09-192 in FGFR2-expressing cells . |
Why This Matters
The DC50 value directly impacts the concentration required for effective target engagement; researchers must select a degrader with appropriate potency to avoid confounding off-target degradation while ensuring robust target knockdown.
- [1] Ma L, Li Y, Luo R, et al. Discovery of a Selective and Orally Bioavailable FGFR2 Degrader for Treating Gastric Cancer. J Med Chem. 2023;66(11):7438-7453. View Source
